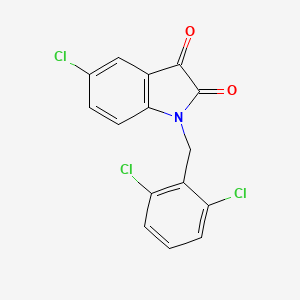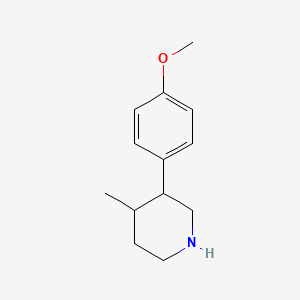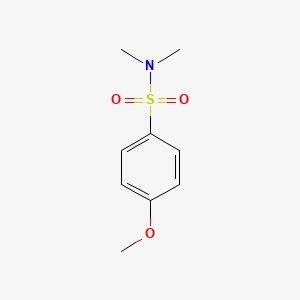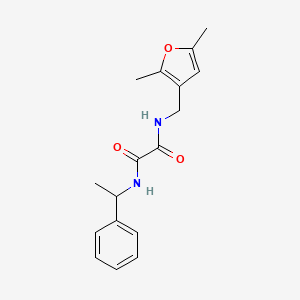
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione (5-Cl-DBI) is a novel indole-based compound with a wide range of potential applications in science and medicine. It was first synthesized in the laboratory in 2014 and has since been studied for its unique properties and potential therapeutic benefits. 5-Cl-DBI has been studied for its ability to modulate biological pathways and its potential to be used as a drug target. It has been found to have a variety of applications, including as a drug target, an anti-inflammatory agent, and a therapeutic agent for cancer.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione is not yet fully understood. It is thought to modulate the activity of certain enzymes and proteins, and to interact with various receptors and enzymes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. This compound has also been found to interact with the receptor for advanced glycation endproducts (RAGE), which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the expression of certain genes and proteins, and to inhibit the activity of certain enzymes and receptors. It has been found to have anti-inflammatory and anti-cancer properties, and to inhibit the production of inflammatory mediators. It has also been found to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
Advantages and Limitations for Lab Experiments
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has a number of advantages and limitations when it comes to laboratory experiments. It is a simple and efficient compound to synthesize in the laboratory, and it can be used in a variety of applications. However, it is important to note that this compound is a novel compound and its effects are still not fully understood. It is also important to note that it has not yet been tested in humans, and its safety and efficacy in humans is still unknown.
Future Directions
There are a number of potential future directions for research on 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione. These include further research into its mechanism of action, its potential therapeutic applications, and its safety and efficacy in humans. Additionally, further research could be done to explore the potential of this compound as a drug target, and to identify new compounds with similar properties. Finally, further research could be done to investigate the potential of this compound as a tool for drug discovery and development.
Synthesis Methods
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione was first synthesized in the laboratory in 2014 through a reaction of 2,6-dichlorobenzyl bromide and 5-chloro-1H-indole-2,3-dione in the presence of anhydrous potassium carbonate. The reaction was carried out at room temperature and the product was obtained in a yield of 70%. The synthesis of this compound is simple and efficient, and can be performed in a single step.
Scientific Research Applications
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has been studied extensively for its potential applications in scientific research. It has been found to modulate biological pathways and has been studied for its potential to be used as a drug target. This compound has been studied for its anti-inflammatory properties and its potential to be used as an anti-cancer agent. It has also been studied for its potential to be used as a therapeutic agent for the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
Properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO2/c16-8-4-5-13-9(6-8)14(20)15(21)19(13)7-10-11(17)2-1-3-12(10)18/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKVCWGATPMWMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)



![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)
![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
